(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
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Overview
Description
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of perfluorinated bithiophene units and trimethylstannane groups
Preparation Methods
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of perfluoro-[2,2’-bithiophene] and trimethylstannane.
Stille coupling reaction: The perfluoro-[2,2’-bithiophene] is reacted with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Scientific Research Applications
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It is utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) involves its ability to participate in electron transfer processes. The perfluorinated bithiophene units provide a stable π-conjugated system that facilitates charge transport. The trimethylstannane groups enhance the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other molecules in the material matrix .
Comparison with Similar Compounds
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as:
2,2’-Bithiophene: This compound lacks the perfluorinated and trimethylstannane groups, resulting in different electronic properties and reactivity.
Thieno[3,2-b]thiophene: Similar to bithiophene but with a fused thiophene ring, leading to different conjugation and electronic characteristics.
Bis(trimethylstannyl)acetylene: Contains trimethylstannane groups but lacks the bithiophene core, resulting in different applications and reactivity.
These comparisons highlight the unique features of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), such as its enhanced electronic properties and suitability for use in advanced materials and electronic devices.
Properties
Molecular Formula |
C14H18F4S2Sn2 |
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Molecular Weight |
563.8 g/mol |
IUPAC Name |
[5-(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C8F4S2.6CH3.2Sn/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8;;;;;;;;/h;6*1H3;; |
InChI Key |
NUERQKHYQKIVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Sn](C)(C)C)F)F)F)F |
Origin of Product |
United States |
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